Promestriene

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

促孕烯是一种合成雌激素,也称为雌二醇 3-丙基 17β-甲基二醚。它主要用于局部制剂,用于治疗女性阴道萎缩。 该化合物于 1974 年首次在法国推出,此后已在全球 34 个国家/地区上市 。 促孕烯的吸收量很小,似乎对系统性雌激素的影响可以忽略不计 .

准备方法

促孕烯是通过一系列涉及雌二醇的化学反应合成的。 合成路线通常包括在 3 位和 17β 位分别用丙基和甲基醚化雌二醇 。 反应条件通常包括使用合适的溶剂和催化剂来促进醚化过程。 工业生产方法侧重于优化产量和纯度,同时确保工艺的安全性与效率 .

化学反应分析

促孕烯会发生各种化学反应,包括:

氧化: 促孕烯可以在特定条件下氧化,导致形成氧化衍生物。

还原: 还原反应可以将促孕烯转化为其还原形式。

取代: 促孕烯可以发生取代反应,其中官能团被其他基团取代。这些反应中常用的试剂包括高锰酸钾等氧化剂、氢化锂铝等还原剂以及各种取代反应的催化剂。 生成的主要产物取决于所用反应条件和试剂。

科学研究应用

Clinical Applications

-

Genitourinary Syndrome of Menopause (GSM)

- Promestriene has been extensively studied for its effectiveness in alleviating symptoms associated with GSM, such as vaginal dryness and discomfort during intercourse. A study involving women with breast cancer demonstrated that this compound effectively improved GSM symptoms without significantly altering serum estradiol levels, making it a safe option for this population .

-

Vulvovaginal Atrophy (VVA)

- Research indicates that this compound is effective in treating VVA, particularly in postmenopausal women. A study showed significant improvements in vaginal health scores and symptom relief after treatment with this compound . The drug's safety profile is highlighted by its lack of systemic estrogenic effects, which is crucial for patients at risk for breast cancer .

- Postoperative Care in Hypospadias

-

Breast Cancer Survivors

- The use of this compound in breast cancer survivors undergoing adjuvant therapy has been supported by studies showing no significant increase in serum estradiol levels, thus not stimulating the endometrium or affecting gonadotropin concentrations . This makes it an ideal local estrogen therapy for this sensitive population.

Efficacy and Safety Data

This compound's efficacy has been compared with other treatments such as oxytocin. In trials, both drugs improved GSM symptoms; however, this compound showed superior efficacy in enhancing vaginal epithelium thickness and overall symptom relief .

Clinical Findings Table

Case Studies and Research Insights

- Long-term Use and Safety

- Comparative Studies

作用机制

促孕烯通过与阴道组织中的雌激素受体结合发挥其作用。 这种结合可以防止阴道组织弹性的丧失和变薄,这是绝经后妇女由于雌激素水平低而常见的现象 。 该化合物似乎不会在体内转化为雌二醇,从而最大限度地减少了系统性雌激素的影响 .

相似化合物的比较

促孕烯与其他合成雌激素相比具有独特之处,因为它对全身的吸收量很少,且具有局部作用。 类似的化合物包括:

雌二醇: 一种用于各种激素替代疗法的天然雌激素。

炔雌醇: 一种用于口服避孕药的合成雌激素。

甲炔雌醇: 另一种合成雌激素,与孕激素合用,用于避孕药。 促孕烯因其在治疗阴道萎缩方面的独特应用而脱颖而出,对全身的影响最小.

属性

CAS 编号 |

39219-28-8 |

|---|---|

分子式 |

C22H32O2 |

分子量 |

328.5 g/mol |

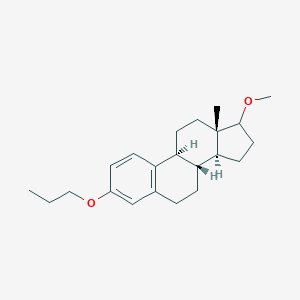

IUPAC 名称 |

(8R,9S,13S,14S)-17-methoxy-13-methyl-3-propoxy-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene |

InChI |

InChI=1S/C22H32O2/c1-4-13-24-16-6-8-17-15(14-16)5-7-19-18(17)11-12-22(2)20(19)9-10-21(22)23-3/h6,8,14,18-21H,4-5,7,9-13H2,1-3H3/t18-,19-,20+,21?,22+/m1/s1 |

InChI 键 |

IUWKNLFTJBHTSD-QIKJAYGVSA-N |

SMILES |

CCCOC1=CC2=C(C=C1)C3CCC4(C(C3CC2)CCC4OC)C |

手性 SMILES |

CCCOC1=CC2=C(C=C1)[C@H]3CC[C@]4([C@H]([C@@H]3CC2)CCC4OC)C |

规范 SMILES |

CCCOC1=CC2=C(C=C1)C3CCC4(C(C3CC2)CCC4OC)C |

Key on ui other cas no. |

39219-28-8 |

Pictograms |

Irritant; Health Hazard |

同义词 |

(17β)-17-Methoxy-3-propoxyestra-1,3,5(10)-triene; 3-Propoxy-17β-methoxyestra-_x000B_1,3,5(10)-triene; |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。